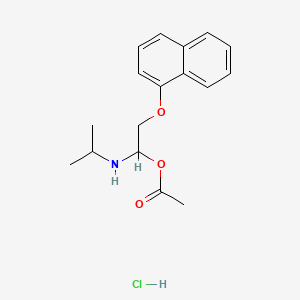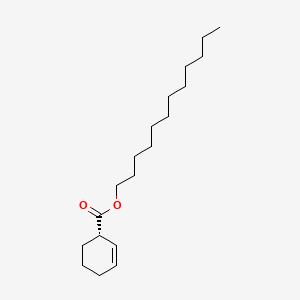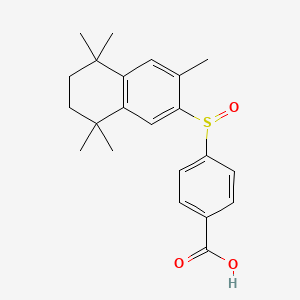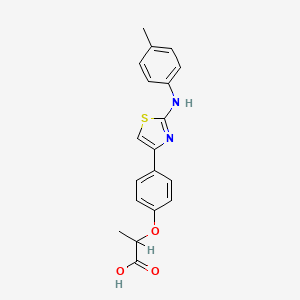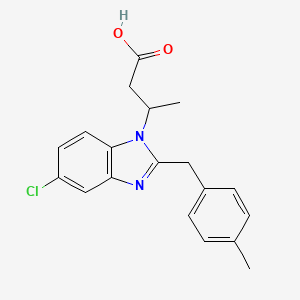
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) is a complex organic compound with a unique structure that includes thioxothiazolidine and pyrrolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) involves multiple steps, starting with the preparation of the thioxothiazolidine and pyrrolidine intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction typically requires controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidine moiety to a thiazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Wissenschaftliche Forschungsanwendungen
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in oxidative stress and inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of redox-sensitive signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[(E)-(3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- **3-[(Z)-(3-Butyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) is unique due to its specific combination of thioxothiazolidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
93882-02-1 |
|---|---|
Molekularformel |
C34H50CaN4O8S6 |
Molekulargewicht |
875.3 g/mol |
IUPAC-Name |
calcium;4-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)butylidene]pyrrolidin-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/2C17H26N2O4S3.Ca/c2*1-4-13(15-16(20)19(5-2)17(24)25-15)11-14-7-6-9-18(14)10-8-12(3)26(21,22)23;/h2*11-12H,4-10H2,1-3H3,(H,21,22,23);/q;;+2/p-2/b2*14-11+,15-13+; |
InChI-Schlüssel |
JTAMCXBRFQNMED-MVRJMCMYSA-L |
Isomerische SMILES |
CC/C(=C/1\SC(=S)N(C1=O)CC)/C=C\2/N(CCC2)CCC(S(=O)(=O)[O-])C.CC/C(=C/1\SC(=S)N(C1=O)CC)/C=C\2/N(CCC2)CCC(S(=O)(=O)[O-])C.[Ca+2] |
Kanonische SMILES |
CCC(=C1C(=O)N(C(=S)S1)CC)C=C2CCCN2CCC(C)S(=O)(=O)[O-].CCC(=C1C(=O)N(C(=S)S1)CC)C=C2CCCN2CCC(C)S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


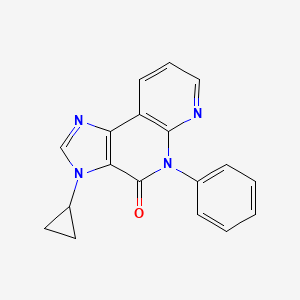
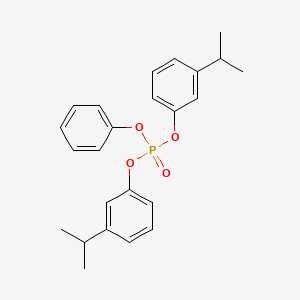
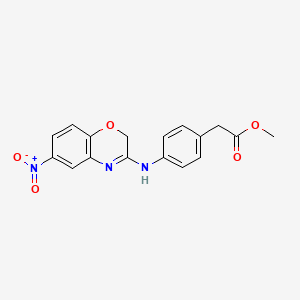
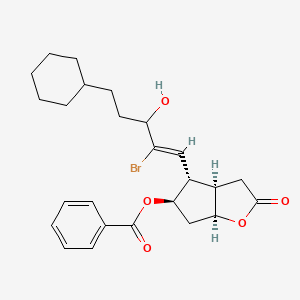
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)

